4-Nitrophenyl alpha-D-glucopyranoside
CAS No.: 3767-28-0
VCID: VC0014247
Molecular Formula: C12H15NO8
Molecular Weight: 301.25 g/mol
* For research use only. Not for human or veterinary use.
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Description | 4-Nitrophenyl-α-D-glucopyranoside is a chromogenic substrate utilized primarily for the measurement of α-glucosidase activity . It is also valuable in detecting glucansucrases and yeast α-D-glucosidase . Upon cleavage by α-glucosidase, this compound yields a yellow solution, which allows for easy colorimetric detection and quantification of enzyme activity . Furthermore, it serves as a substrate for lysosomal α-glucosidase and maltase-glucoamylase . This compound has several applications in biochemical assays and in vitro diagnostic analysis . For instance, it can be used to study α-glucosidase inhibitors . In research settings, a 4 mM stock solution is typically prepared in deionized water . The enzymatic hydrolysis of 4-Nitrophenyl-α-D-glucopyranoside produces 4-nitrophenol, which has a molar extinction coefficient of approximately 18,380 at 400 nm in 0.01 M NaOH (pH 10.2) . A similar compound is p-Nitrophenyl α-D-glucopyranoside, which also functions as a substrate for glucansucrases . Both compounds are soluble in water, warm ethanol, and methanol . These substrates are essential tools in enzymatic studies, enabling researchers to investigate enzyme activity and inhibition through readily detectable color changes . |
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CAS No. | 3767-28-0 |
Product Name | 4-Nitrophenyl alpha-D-glucopyranoside |
Molecular Formula | C12H15NO8 |
Molecular Weight | 301.25 g/mol |
IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 |
Standard InChIKey | IFBHRQDFSNCLOZ-ZIQFBCGOSA-N |
SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Synonyms | 4-nitrophenyl alpha-glucoside 4-nitrophenyl-alpha-D-glucopyranoside p-nitrophenyl alpha-D-glucopyranoside p-nitrophenyl-alpha-D-glucopyranoside p-nitrophenyl-glucopyranoside para-nitrophenyl alpha-glucoside PNP-alpha-Glu |
Reference | Speciale et al. YihQ is a sulfoquinovosidase that cleaves sulfoquinovosyl diacylglyceride sulfolipids. Nature Chemical Biology, doi: 10.1038/nchembio.2023, published online 15 February 2016 |
PubChem Compound | 92969 |
Last Modified | Sep 14 2023 |
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